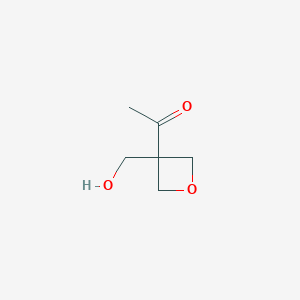
Tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate is an organic compound that features a tert-butyl group, a dimethylsilyl group, and a phenylcarbamate moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate typically involves the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The resultant intermediate is then reacted with tert-butyl chloroformate (Boc-Cl) to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.
Reduction: The carbamate group can be reduced to an amine under reducing conditions.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the silyl group.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylcarbamates.
Scientific Research Applications
Tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for phenols and amines in organic synthesis.
Biology: Utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Employed in the development of drug candidates and intermediates.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate involves the protection of reactive hydroxyl or amine groups. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted side reactions during synthetic processes. The carbamate group can be cleaved under acidic or basic conditions to release the free phenol or amine .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)aniline): Similar structure but with an aniline group instead of a carbamate.
Tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde): Similar structure but with a benzaldehyde group instead of a carbamate.
Uniqueness
Tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate is unique due to its dual protective groups, which provide both steric and electronic protection to the phenyl ring. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are required .
Properties
Molecular Formula |
C18H31NO3Si |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
tert-butyl N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]carbamate |
InChI |
InChI=1S/C18H31NO3Si/c1-17(2,3)22-16(20)19-15-11-9-14(10-12-15)13-21-23(7,8)18(4,5)6/h9-12H,13H2,1-8H3,(H,19,20) |
InChI Key |
AGPUEAZWIOEVRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


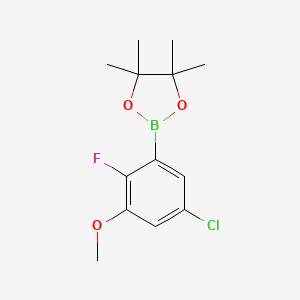
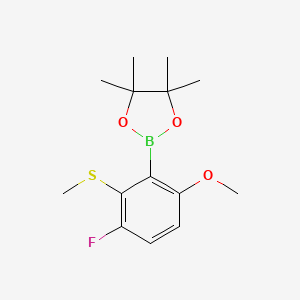

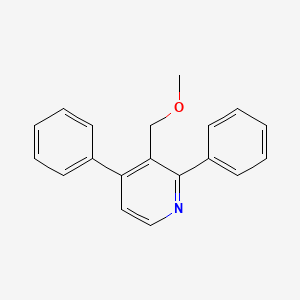


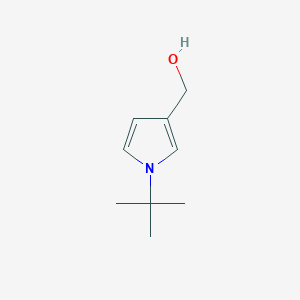

![3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14024033.png)
![Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14024040.png)
![2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid](/img/structure/B14024049.png)

